molecular formula C11H12N2O3S B13260594 2-[3-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]acetic acid

2-[3-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]acetic acid

Cat. No.: B13260594
M. Wt: 252.29 g/mol
InChI Key: KONSAONCLDASBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]acetic acid is a heterocyclic compound that belongs to the thiazolo[5,4-b]pyridine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, with additional functional groups such as hydroxymethyl and acetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]acetic acid typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The initial step involves the formation of the thiazole ring through the reaction of a suitable thioamide with a halogenated pyridine derivative.

    Hydroxymethylation: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde and a base.

    Acetic Acid Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol or amine using reducing agents like lithium aluminum hydride.

    Substitution: The thiazole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.

Major Products

    Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups onto the thiazole or pyridine rings.

Scientific Research Applications

2-[3-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a precursor for pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[3-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]acetic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiazole and its derivatives share the thiazole ring structure and exhibit similar biological activities.

    Pyridine Derivatives: Pyridine-based compounds, such as nicotinic acid, have structural similarities and comparable applications.

Uniqueness

2-[3-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]acetic acid is unique due to its specific combination of functional groups and fused ring system, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C11H12N2O3S

Molecular Weight

252.29 g/mol

IUPAC Name

2-[3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]acetic acid

InChI

InChI=1S/C11H12N2O3S/c1-5-7(3-9(15)16)6(2)12-11-10(5)8(4-14)13-17-11/h14H,3-4H2,1-2H3,(H,15,16)

InChI Key

KONSAONCLDASBP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC2=C1C(=NS2)CO)C)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.